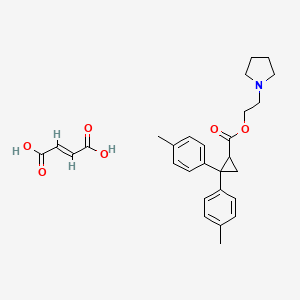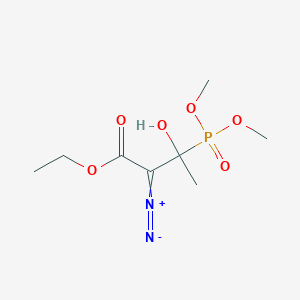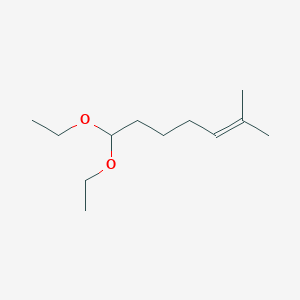
7,7-Diethoxy-2-methylhept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Diethoxy-2-methylhept-2-ene: is an organic compound with the molecular formula C11H22O2. It is characterized by the presence of two ethoxy groups and a double bond in its structure. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Diethoxy-2-methylhept-2-ene typically involves the alkylation of 2-methylhept-2-ene with ethyl orthoformate in the presence of an acid catalyst. The reaction proceeds as follows:
Starting Materials: 2-methylhept-2-ene and ethyl orthoformate.
Catalyst: Acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures around 80-100°C.
Product Isolation: The product is isolated by distillation or extraction techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7,7-Diethoxy-2-methylhept-2-ene can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of new ethers or other substituted derivatives.
Scientific Research Applications
Chemistry: 7,7-Diethoxy-2-methylhept-2-ene is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of complex molecules.
Biology: In biological research, this compound can be used to study the effects of alkylation on biological systems. It serves as a model compound to investigate the interactions between organic molecules and biological macromolecules.
Medicine: While not directly used as a drug, this compound can be employed in the synthesis of pharmaceutical intermediates. Its derivatives may possess biological activity and can be explored for potential therapeutic applications.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes, including polymerization and material modification.
Mechanism of Action
The mechanism of action of 7,7-Diethoxy-2-methylhept-2-ene involves its interaction with various molecular targets. The double bond in its structure allows it to participate in electrophilic addition reactions, where it can react with electrophiles to form new bonds. The ethoxy groups can undergo nucleophilic substitution, leading to the formation of new derivatives. These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Comparison with Similar Compounds
2-Methylhept-2-ene: Lacks the ethoxy groups, making it less reactive in certain substitution reactions.
7,7-Dimethoxy-2-methylhept-2-ene: Contains methoxy groups instead of ethoxy groups, leading to different reactivity and properties.
7,7-Diethoxyhept-2-ene: Similar structure but without the methyl group, affecting its steric and electronic properties.
Uniqueness: 7,7-Diethoxy-2-methylhept-2-ene is unique due to the presence of both ethoxy groups and a double bond in its structure. This combination imparts distinct reactivity and makes it a valuable compound in synthetic chemistry and research applications.
Properties
CAS No. |
52093-39-7 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
7,7-diethoxy-2-methylhept-2-ene |
InChI |
InChI=1S/C12H24O2/c1-5-13-12(14-6-2)10-8-7-9-11(3)4/h9,12H,5-8,10H2,1-4H3 |
InChI Key |
JKUUPMBZHDPITH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCCC=C(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol](/img/structure/B14659618.png)

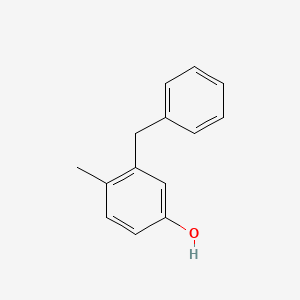


![Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane](/img/structure/B14659640.png)

![6H-Pyrimido[5,4-B][1,4]oxazine](/img/structure/B14659651.png)
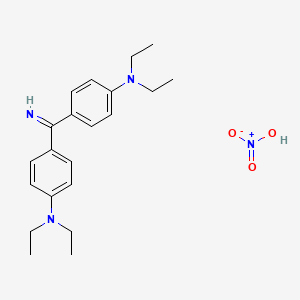
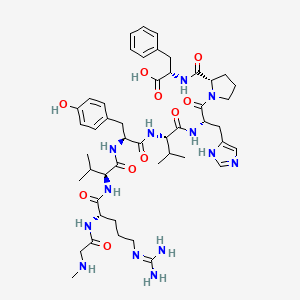

![2-Methyl-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14659682.png)
